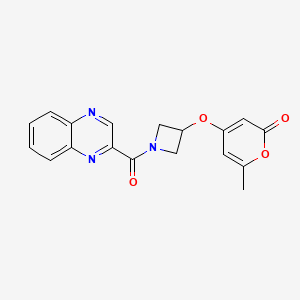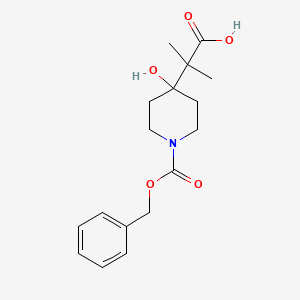
3-((1-((3-Fluorobenzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((1-((3-Fluorobenzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine is a complex organic compound featuring a pyridazine ring substituted with a pyrrolidine moiety linked via an ether bond to a sulfonyl group attached to a fluorobenzyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-((3-Fluorobenzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a γ-aminobutyric acid derivative.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the pyrrolidine derivative.
Sulfonylation: The sulfonyl group is introduced by reacting the fluorobenzyl-pyrrolidine intermediate with a sulfonyl chloride under basic conditions.
Ether Formation: The final step involves the formation of the ether bond between the pyrrolidine-sulfonyl intermediate and the pyridazine ring, typically through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, including:
Batch or Continuous Flow Reactors: To ensure consistent reaction conditions and high yields.
Purification Techniques: Such as recrystallization, chromatography, or distillation to achieve the desired purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring or the sulfonyl group.
Reduction: Reduction reactions may target the pyridazine ring or the sulfonyl group, potentially altering the compound’s biological activity.
Substitution: The fluorobenzyl group can participate in electrophilic aromatic substitution reactions, while the pyridazine ring can undergo nucleophilic substitution.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Halides, nucleophiles, or electrophiles depending on the specific reaction.
Major Products
The major products of these reactions depend on the specific conditions and reagents used but may include various oxidized, reduced, or substituted derivatives of the original compound.
科学研究应用
Chemistry
In chemistry, 3-((1-((3-Fluorobenzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine is used as a building block for synthesizing more complex molecules
Biology
Biologically, this compound may serve as a probe to study the interactions of sulfonyl-containing compounds with biological targets. Its fluorobenzyl group can be used in imaging studies due to the fluorine atom’s favorable properties for nuclear magnetic resonance (NMR) and positron emission tomography (PET) imaging.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. The sulfonyl group is known for its ability to enhance the solubility and bioavailability of drugs, while the pyrrolidine and pyridazine rings may confer specific biological activities, such as enzyme inhibition or receptor modulation.
Industry
Industrially, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals.
作用机制
The mechanism of action of 3-((1-((3-Fluorobenzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with protein active sites, while the pyrrolidine and pyridazine rings may enhance binding affinity and specificity. The fluorobenzyl group can influence the compound’s pharmacokinetics and distribution within the body.
相似化合物的比较
Similar Compounds
3-((1-((4-Fluorobenzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine: Similar structure but with a different position of the fluorine atom on the benzyl group.
3-((1-((3-Chlorobenzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine: Chlorine substituent instead of fluorine.
3-((1-((3-Methylbenzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine: Methyl group instead of fluorine.
Uniqueness
The unique combination of the fluorobenzyl group, sulfonyl linkage, and pyrrolidine-pyridazine scaffold distinguishes 3-((1-((3-Fluorobenzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine from its analogs. This specific arrangement may confer unique biological activities and physicochemical properties, making it a valuable compound for further research and development.
属性
IUPAC Name |
3-[1-[(3-fluorophenyl)methylsulfonyl]pyrrolidin-3-yl]oxypyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O3S/c16-13-4-1-3-12(9-13)11-23(20,21)19-8-6-14(10-19)22-15-5-2-7-17-18-15/h1-5,7,9,14H,6,8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBAYLUSUDZZUNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NN=CC=C2)S(=O)(=O)CC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
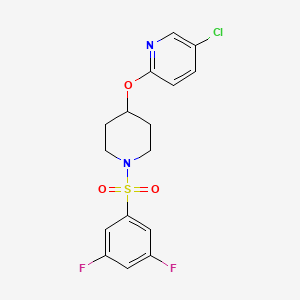
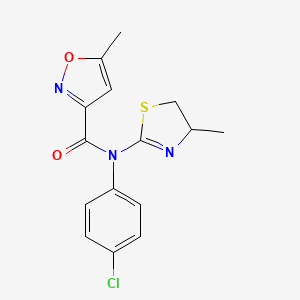

![N-{4-[1-propanoyl-5-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2496554.png)
![3-chloro-N-[2-(1,3-dimethyl-5-phenoxypyrazol-4-yl)ethyl]benzamide](/img/structure/B2496556.png)
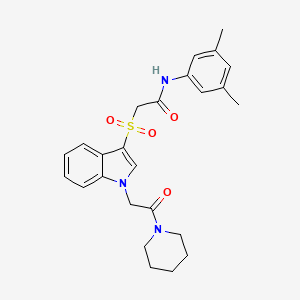
![(5-Oxo-bicyclo[2.2.2]oct-2-yl)-carbamic acid tert-butyl ester](/img/structure/B2496558.png)
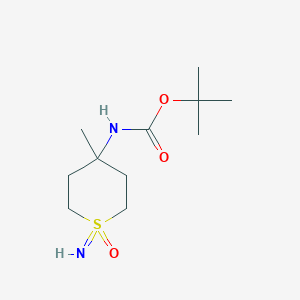
![7-bromo-3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2496562.png)
![tert-Butyl 2-amino-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylate hydrochloride](/img/structure/B2496563.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[(2-phenylpyridin-3-yl)amino]acetamide](/img/structure/B2496565.png)
